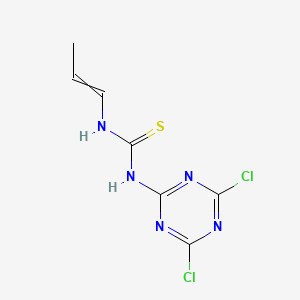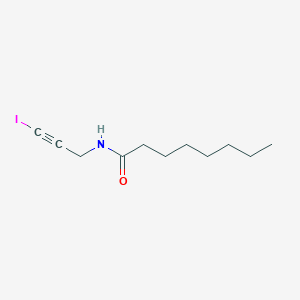
N-(3-Iodoprop-2-YN-1-YL)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Iodoprop-2-YN-1-YL)octanamide is a chemical compound that features an iodine atom attached to a propynyl group, which is further connected to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)octanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)octanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
N-(3-Iodoprop-2-YN-1-YL)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)octanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the propynyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal and antimicrobial properties.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Used in similar applications but with different efficacy and specificity.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)octanamide is unique due to its specific combination of an iodine atom, a propynyl group, and an octanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62899-28-9 |
|---|---|
Fórmula molecular |
C11H18INO |
Peso molecular |
307.17 g/mol |
Nombre IUPAC |
N-(3-iodoprop-2-ynyl)octanamide |
InChI |
InChI=1S/C11H18INO/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-6,8,10H2,1H3,(H,13,14) |
Clave InChI |
YQMYDQZQAQKFGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





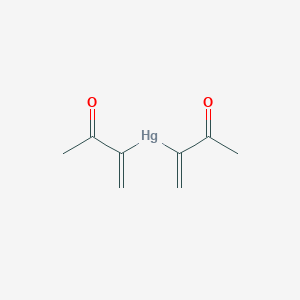
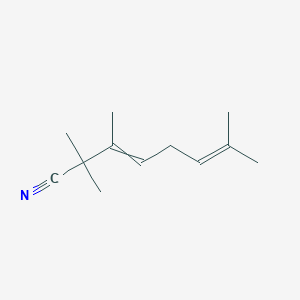


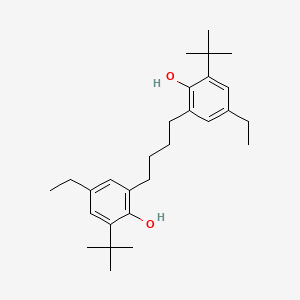
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)


